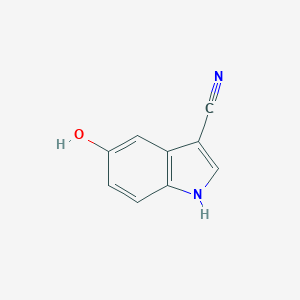

5-Hydroxy-1H-indol-3-carbonitril

Übersicht

Beschreibung

5-Hydroxy-1H-indole-3-carbonitrile is a compound that has been used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . It has also been used for the enantioselective preparation of antifungal agents .

Molecular Structure Analysis

The molecular structure of 5-hydroxy-1H-indole-3-carbonitrile involves a indole ring with a hydroxy group at the 5th position and a carbonitrile group at the 3rd position . More detailed structural analysis would require specific studies or computational modeling .Chemical Reactions Analysis

Indole derivatives, including 5-hydroxy-1H-indole-3-carbonitrile, can undergo various chemical reactions. They have been used in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine to afford a single product .Physical And Chemical Properties Analysis

5-Hydroxy-1H-indole-3-carbonitrile is a solid compound with a molecular weight of 158.16 . It has the IUPAC name 5-hydroxy-1H-indole-3-carbonitrile and the InChI code 1S/C9H6N2O/c10-4-6-5-11-9-2-1-7 (12)3-8 (6)9/h1-3,5,11-12H .Wissenschaftliche Forschungsanwendungen

Mehrkomponentenreaktionen (MCRs)

5-Hydroxy-1H-indol-3-carbonitril: ist ein wertvoller Vorläufer in Mehrkomponentenreaktionen, bei denen es sich um einstufige Prozesse handelt, bei denen mehrere Ausgangsmaterialien zu komplexen Molekülen kombiniert werden . Diese Reaktionen sind nachhaltig, ertragreich und kostengünstig und stehen im Einklang mit den Prinzipien der grünen Chemie. Die inhärenten funktionellen Gruppen des Indolderivats ermöglichen verschiedene Methoden zur Bindungsbildung, wodurch die Chemo-, Stereo- und Regioselektivität verbessert wird .

Antivirale Mittel

Indolderivate, einschließlich This compound, wurden auf ihre antiviralen Eigenschaften untersucht. Sie sind Bestandteil von Verbindungen, die eine inhibitorische Aktivität gegen verschiedene Viren, einschließlich Influenza A und Coxsackie B4-Virus, zeigen, da sie in der Lage sind, die Virusreplikation zu stören .

Entzündungshemmende und schmerzlindernde Wirkungen

Einige Indolderivate weisen signifikante entzündungshemmende und schmerzlindernde Wirkungen auf. Sie können mit etablierten Medikamenten wie Indomethacin und Celecoxib verglichen werden und bieten Potenzial als neue therapeutische Mittel mit niedrigeren ulzerogenen Indizes .

Antikrebs-Eigenschaften

Der Indolkern ist ein gemeinsames Merkmal vieler Verbindungen mit Antikrebsaktivitäten. This compound kann als Gerüst für die Entwicklung neuer Antikrebsmedikamente dienen, indem man seine Fähigkeit nutzt, an verschiedene biologische Ziele zu binden, die an der Krebsentwicklung beteiligt sind .

Antimikrobielle Anwendungen

Indolderivate sind bekannt für ihre antimikrobiellen Wirkungen. This compound könnte zur Synthese neuer Verbindungen verwendet werden, die bakterielle und Pilzinfektionen bekämpfen und so die wachsende Besorgnis über Antibiotikaresistenz angehen .

Inhibitoren der Glykogensynthasekinase 3 (GSK-3)

Diese Verbindung wurde bei der Synthese von Inhibitoren für GSK-3 verwendet, einer Kinase, die an zahlreichen zellulären Prozessen beteiligt ist. Die Inhibition von GSK-3 hat Auswirkungen auf die Behandlung von Erkrankungen wie Alzheimer-Krankheit und bipolare Störung .

Inosine-Monophosphat-Dehydrogenase (IMPDH)-Inhibitoren

This compound: ist auch ein Vorläufer für IMPDH-Inhibitoren. IMPDH spielt eine entscheidende Rolle bei der Synthese von Purinnukleotiden, und seine Inhibition ist eine Strategie zur Entwicklung immunsuppressiver und antiviraler Medikamente .

HIV-1-Integrase-Inhibitoren

Die Verbindung ist Teil der Synthese von HIV-1-Integrase-Inhibitoren. Diese Inhibitoren verhindern die Integration der viralen DNA in das Wirtsgenom, was ein wichtiger Schritt im HIV-Replikationszyklus ist und einen Weg für neue HIV-Behandlungen bietet

Zukünftige Richtungen

Indole derivatives, including 5-hydroxy-1H-indole-3-carbonitrile, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . Their role in the synthesis of active molecules and potential as precursors for various heterocyclic derivatives make them a promising area of research .

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 5-hydroxy-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more.

Result of Action

Given the range of biological activities associated with indole derivatives , the effects could potentially include reduced inflammation, inhibited viral replication, slowed cancer cell proliferation, and more.

Biochemische Analyse

Biochemical Properties

5-Hydroxy-1H-indole-3-carbonitrile, like other indole derivatives, can interact with multiple receptors, making it a valuable candidate for the development of new therapeutic agents . It can undergo various biochemical reactions due to its inherent functional groups

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities , suggesting that 5-Hydroxy-1H-indole-3-carbonitrile may have similar effects on cells.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 5-Hydroxy-1H-indole-3-carbonitrile may exert its effects through similar interactions.

Eigenschaften

IUPAC Name |

5-hydroxy-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-4-6-5-11-9-2-1-7(12)3-8(6)9/h1-3,5,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKOJSYDMZPWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442658 | |

| Record name | 3-Cyano-5-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

197512-21-3 | |

| Record name | 3-Cyano-5-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

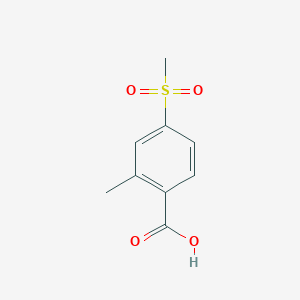

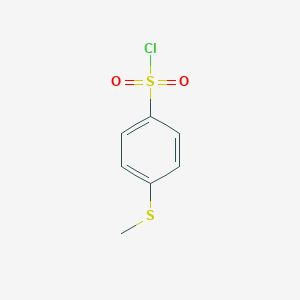

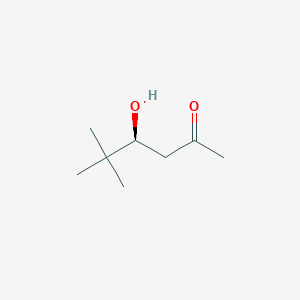

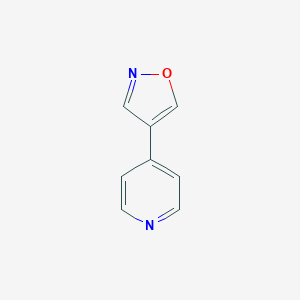

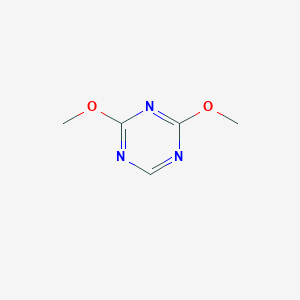

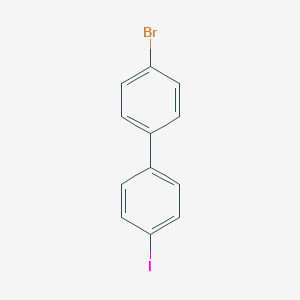

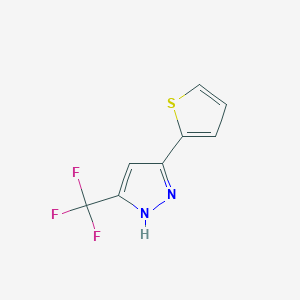

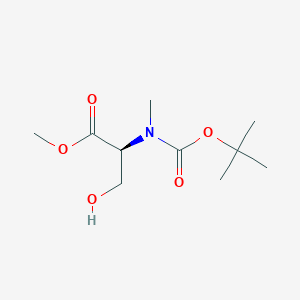

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)

![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)

![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)